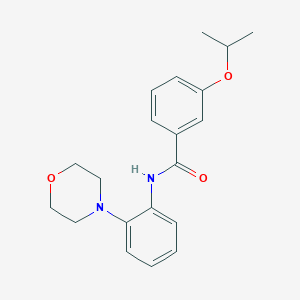
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, also known as IMPY, is a benzamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease.
Mecanismo De Acción
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide binds to β-amyloid plaques in the brain through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of β-amyloid peptides, which are believed to be the cause of neuronal damage in Alzheimer's disease. By preventing the aggregation of these peptides, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide may be able to slow down or even halt the progression of the disease.
Biochemical and Physiological Effects:
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been shown to have a high affinity for β-amyloid plaques in the brain. This binding is specific and does not interfere with other proteins or molecules in the brain. Additionally, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been found to be non-toxic and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in lab experiments is its specificity for β-amyloid plaques. This allows for accurate detection and monitoring of Alzheimer's disease. However, one limitation is the cost and availability of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. This compound is not widely available and can be expensive to synthesize.
Direcciones Futuras
Future research on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could focus on improving its synthesis method to make it more cost-effective and widely available. Additionally, there is potential for 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to be used in the development of new drugs for Alzheimer's disease. Further studies could also investigate the use of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
In conclusion, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. Its specificity for β-amyloid plaques and non-toxic nature make it a valuable tool for research. Further studies on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could lead to the development of new drugs for neurodegenerative diseases and improve our understanding of these conditions.
Métodos De Síntesis
The synthesis of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide involves the reaction of 2-morpholin-4-yl-aniline with isopropoxy benzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease. This compound binds to β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. The binding of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to these plaques can be visualized using imaging techniques such as positron emission tomography (PET). This allows for the early detection and monitoring of Alzheimer's disease.
Propiedades
Nombre del producto |
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
Clave InChI |
QIYQYDQXTZZCIX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]benzamide](/img/structure/B278404.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278405.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![Methyl 4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278410.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)

![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)